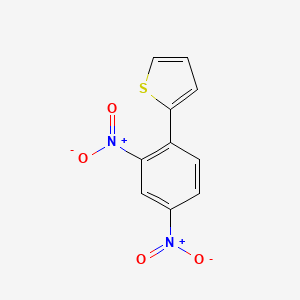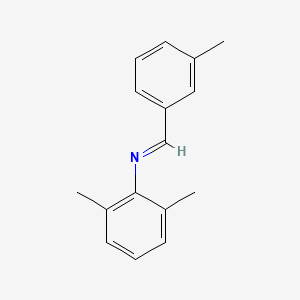![molecular formula C6H10O2 B14632576 [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol CAS No. 57476-08-1](/img/structure/B14632576.png)
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is a chiral organic compound with a unique structure characterized by a cyclopropane ring substituted with a methylene group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring. Subsequent functionalization steps introduce the methylene and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
- [(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]dimethanol
- [(1R,2S)-3,4-Di-tert-butylcyclobut-3-ene-1,2-diyl]dimethanol
- [(1R,2S)-2-Methylcyclohexanamine]
Uniqueness
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propiedades
Número CAS |
57476-08-1 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
[(1R,2S)-2-(hydroxymethyl)-3-methylidenecyclopropyl]methanol |
InChI |
InChI=1S/C6H10O2/c1-4-5(2-7)6(4)3-8/h5-8H,1-3H2/t5-,6+ |
Clave InChI |
SUAJNHGXHTVCFN-OLQVQODUSA-N |
SMILES isomérico |
C=C1[C@@H]([C@@H]1CO)CO |
SMILES canónico |
C=C1C(C1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


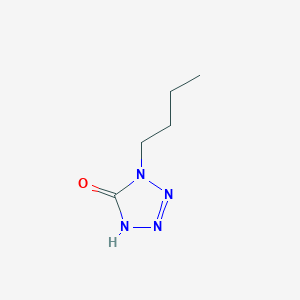
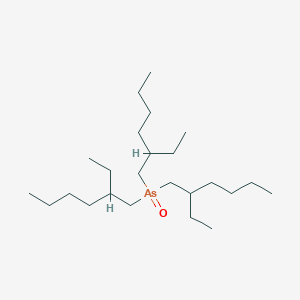
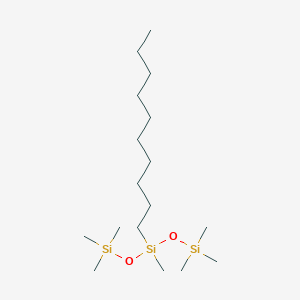
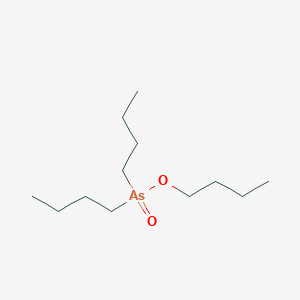
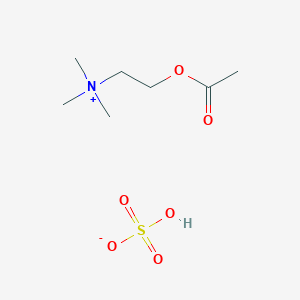
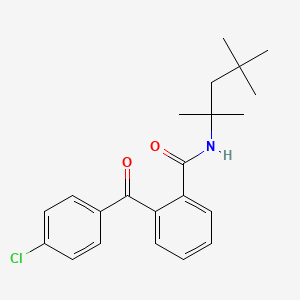


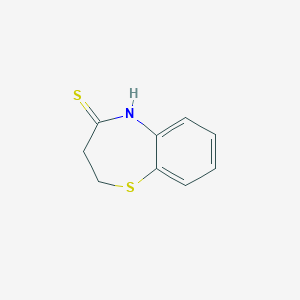
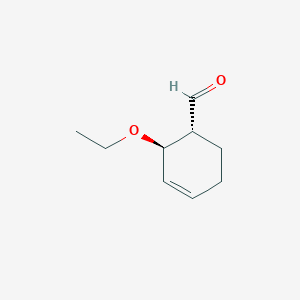
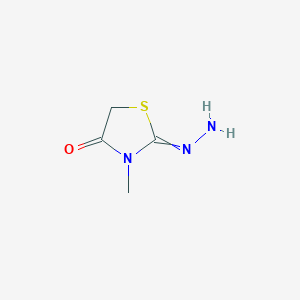
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
